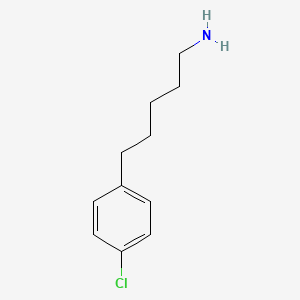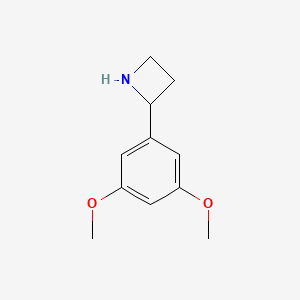
4-Vinyl-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinyl-3-methoxyphenol, also known as 4-hydroxy-3-methoxystyrene, is an organic compound with the molecular formula C9H10O2. It is a phenolic compound containing a vinyl group and a methoxy group attached to a benzene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinyl-3-methoxyphenol can be synthesized through several methods. One common approach involves the demethylation of 4-methoxyphenol followed by a vinylation reaction. The demethylation can be achieved using hydrogen bromide (HBr) or boron tribromide (BBr3) as catalysts . The vinylation step typically involves the use of vinyl halides under basic conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 4-ethyl-3-methoxyphenol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Vinyl-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the vinyl group to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C or other hydrogenation catalysts.
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-Vinyl-3-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Vinyl-3-methoxyphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits the activity of enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Anti-inflammatory Effects: By inhibiting these enzymes, this compound reduces inflammation and oxidative damage in cells.
Neuroprotection: The compound’s ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress pathways contributes to its neuroprotective effects.
Comparison with Similar Compounds
4-Vinyl-3-methoxyphenol can be compared with other methoxyphenol derivatives:
2-Methoxyphenol (Guaiacol): This compound has a methoxy group at the ortho position and is known for its use in flavorings and fragrances.
3-Methoxyphenol: Similar to this compound but with the methoxy group at the meta position, it is used in the synthesis of various organic compounds.
4-Methoxyphenol:
Uniqueness: this compound is unique due to its vinyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. Its combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
4-ethenyl-3-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(10)6-9(7)11-2/h3-6,10H,1H2,2H3 |
InChI Key |
UMDJLUGAMDTLDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



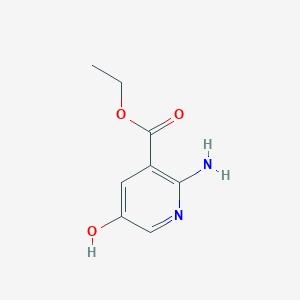
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
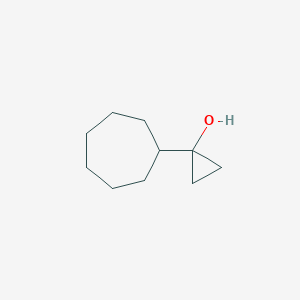
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
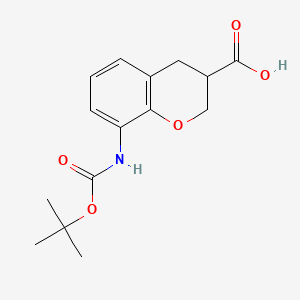
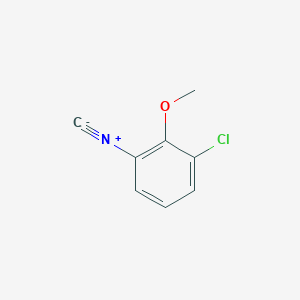
![tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride](/img/structure/B13520952.png)
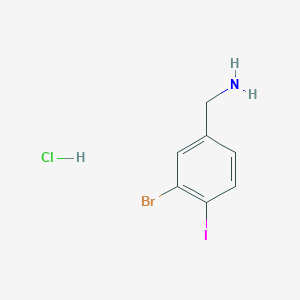

![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
